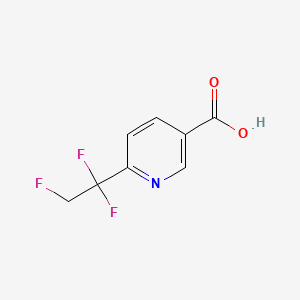![molecular formula C7H10O4S B13453634 Methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate](/img/structure/B13453634.png)
Methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2-dioxo-2lambda6-thiabicyclo[220]hexane-4-carboxylate is a bicyclic compound featuring a sulfur atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate typically involves the use of photochemistry. A common method is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction is often carried out under blue LED irradiation at 450 nm, using dichloromethane or acetonitrile as solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar photochemical processes on a larger scale. Optimization of reaction conditions, such as solvent choice and irradiation parameters, would be crucial for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or other reduced sulfur compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur atom within the bicyclic structure can participate in various chemical reactions, influencing the compound’s activity and specificity. Pathways involved may include oxidation-reduction cycles and substitution reactions that modify the compound’s structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid
- 5-methyl-2-thiabicyclo[2.2.0]hexan-6-one 2,2-dioxide
Uniqueness
Methyl 2,2-dioxo-2lambda6-thiabicyclo[220]hexane-4-carboxylate is unique due to its specific bicyclic structure and the presence of a sulfur atom, which imparts distinct chemical properties
Eigenschaften
Molekularformel |
C7H10O4S |
|---|---|
Molekulargewicht |
190.22 g/mol |
IUPAC-Name |
methyl 2,2-dioxo-2λ6-thiabicyclo[2.2.0]hexane-4-carboxylate |
InChI |
InChI=1S/C7H10O4S/c1-11-6(8)7-3-2-5(7)12(9,10)4-7/h5H,2-4H2,1H3 |
InChI-Schlüssel |
GQIOGOPZHMCCHP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CCC1S(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(2-Aminoethyl)furan-2-yl]methanol](/img/structure/B13453562.png)
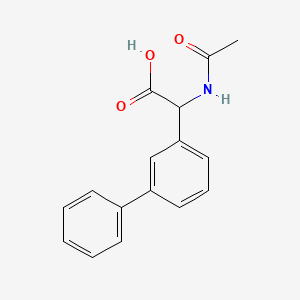
![(2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13453574.png)
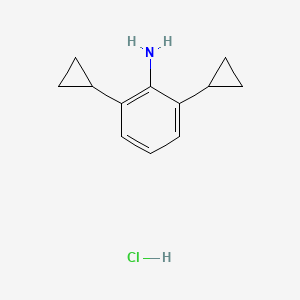
![1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride](/img/structure/B13453604.png)
![Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine](/img/structure/B13453619.png)
amine dihydrochloride](/img/structure/B13453622.png)
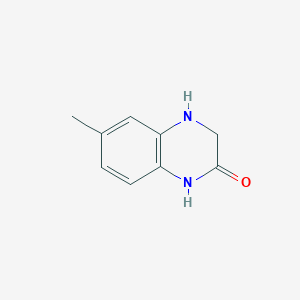
![Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13453627.png)
![(2~{R})-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol](/img/structure/B13453629.png)
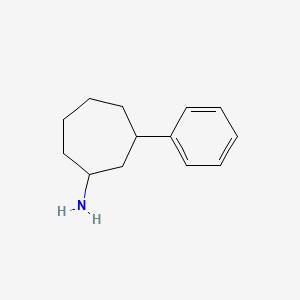
![7-Fluorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13453637.png)
